molecular formula C20H24N2O6S B2606607 (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1799265-09-0

(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2606607
CAS No.: 1799265-09-0
M. Wt: 420.48
InChI Key: UMFBAHULTRNGEJ-SNAWJCMRSA-N
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Description

(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core linked to a piperidine ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolidine-2,4-dione core: This can be achieved by the reaction of cysteine or its derivatives with carbonyl compounds.

    Attachment of the piperidine ring: This step involves the formation of a bond between the thiazolidine-2,4-dione core and the piperidine ring, possibly through nucleophilic substitution or addition reactions.

    Introduction of the trimethoxyphenyl group: The final step involves the coupling of the trimethoxyphenyl group to the acrylate moiety, which can be achieved through Heck or Suzuki coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be used to study the effects of thiazolidine-2,4-dione derivatives on cellular processes.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-diabetic properties.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidine-2,4-dione derivatives are known to interact with nuclear receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an anti-diabetic drug.

    Pioglitazone: Another thiazolidinedione with similar applications.

Uniqueness

(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its specific structural features, such as the trimethoxyphenyl group and the piperidine ring, which may confer distinct biological activities compared to other thiazolidinedione derivatives.

Properties

IUPAC Name

3-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-15-10-13(11-16(27-2)19(15)28-3)4-5-17(23)21-8-6-14(7-9-21)22-18(24)12-29-20(22)25/h4-5,10-11,14H,6-9,12H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFBAHULTRNGEJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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